BenchChemオンラインストアへようこそ!

Dehydroretronecine

Antimitotic activity Pyrrolizidine alkaloid metabolism Hepatotoxicity mechanism

Procure Dehydroretronecine (DHR, CAS 23107-12-2) for mechanistic genotoxicity and DNA adduct biomarker studies. Unlike the non-reactive parent retronecine, DHR is the activated pyrrolic metabolite that uniquely provides bifunctional alkylating capacity for both intra- and inter-molecular DNA crosslinking, as validated by electron microscopy of plasmid and viral DNA. DHR serves as the essential calibration standard for ³²P-postlabeling/HPLC detection of DHR-derived DNA adducts, eliminating variability from differential metabolic activation of precursors. For systemic transport studies, DHR remains stable in plasma without polymerization, unlike rapidly hydrolyzed esterified metabolites. Note that the biologically relevant form is a racemic mixture, not a pure enantiomer.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 23107-12-2
Cat. No. B1196577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroretronecine
CAS23107-12-2
Synonyms6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine
dehydro-retronecine
dehydroheliotridine
dehydroretro-necine
dehydroretronecine
dehydroretronecine, (R)-isomer
dehydroretronecine, (S)-isome
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CN2C=CC(=C2C1O)CO
InChIInChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m1/s1
InChIKeyQFPRRXUPCPFWKD-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroretronecine (CAS 23107-12-2) Procurement Specifications: Carcinogenic Pyrrolizidine Alkaloid Metabolite for Mechanistic Toxicology Studies


Dehydroretronecine (DHR), also known as 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, is the major pyrrolic metabolite of the pyrrolizidine alkaloid monocrotaline [1]. DHR is a bifunctional alkylating agent with confirmed carcinogenic, antimitotic, and DNA-crosslinking properties [2]. It is classified as a carcinogen in authoritative databases including the MeSH thesaurus [3]. As the primary reactive electrophile responsible for the genotoxicity of numerous naturally occurring pyrrolizidine alkaloids, DHR serves as a critical reference standard for mechanistic toxicology, DNA adduct biomarker development, and pyrrolizidine alkaloid safety assessment [4].

Why Dehydroretronecine (DHR) Cannot Be Substituted with Retronecine or Other Pyrrolizidine Alkaloids


Procurement of dehydroretronecine (DHR) cannot be satisfied by its parent alkaloid retronecine or other pyrrolizidine alkaloid analogs due to fundamentally divergent chemical reactivity and biological activity. DHR is the activated pyrrolic metabolite that possesses the bifunctional alkylating capacity responsible for DNA crosslinking, whereas retronecine is the non-reactive parent necine base that lacks this genotoxic functionality [1]. Studies demonstrate that the microsomal transformation of retronecine esters yields a racemic mixture of (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, distinct from pure enantiomeric preparations [2]. Furthermore, comparative analyses reveal that DHR-derived DNA adduct formation levels vary significantly across different pyrrolizidine alkaloid precursors, with riddelliine and retrorsine producing approximately 2- to 3-fold higher adduct levels than monocrotaline [3]. Substitution with non-activated necines or alternative pyrrolizidine alkaloids would yield entirely different experimental outcomes and invalidate mechanistic studies requiring the authentic reactive electrophile.

Dehydroretronecine (DHR) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Analogs


Bifunctional Alkylating Activity and Antimitotic Potency of Dehydroretronecine Versus Mono- and Non-functional Pyrrolic Analogs

Dehydroretronecine (DHR) exhibits bifunctional alkylating activity that confers superior antimitotic potency combined with lower cytotoxicity compared to monofunctional pyrrolic alkylating agents. In a comparative study of 13 pyrrolic alcohols tested on cultured rat liver parenchymal cells, DHR achieved complete or partial inhibition of cell division at concentrations ≤ 10⁻⁴ M [1]. Critically, DHR as a bifunctional agent demonstrated the highest antimitotic activity coupled with the lowest cytotoxicity among the compounds tested [2]. In contrast, monofunctional alkylating agents with high reactivity, such as 3-hydroxymethyl-1,2-dimethylpyrrole, exhibited the most pronounced cytotoxicity, while the least reactive compound, 3-hydroxymethyl-1-methylpyrrole, was neither antimitotic nor cytotoxic [3].

Antimitotic activity Pyrrolizidine alkaloid metabolism Hepatotoxicity mechanism

DNA Crosslinking Capacity of Dehydroretronecine: Quantitative Binding and Interstrand Crosslink Formation

Dehydroretronecine (DHR) functions as a bifunctional DNA crosslinking agent capable of forming both intra- and inter-molecular crosslinks in double-stranded DNA. Quantitative analysis demonstrates that DHR binding to single-stranded M13 DNA is 3-fold higher than binding to double-stranded M13 DNA, yet only double-stranded DNA undergoes crosslinking [1]. Electron microscopy revealed that low DHR/DNA ratios produced primarily DNA monomers and dimers, while higher ratios generated large aggregations equivalent in size to dozens of individual DNA molecules [2]. The average number of intermolecular crosslinks per DNA molecule, estimated via Poisson statistics, showed consistent values between electron microscopy and DHR-binding data [3]. This crosslinking activity is alkali-stable and varies predictably with time, temperature, pH, and reactant ratios [4].

DNA crosslinking Genotoxicity mechanism Plasmid DNA damage

Dehydroretronecine-Derived DNA Adduct Formation: Quantitative Comparison Across Pyrrolizidine Alkaloid Precursors

Dehydroretronecine (DHR) generates a characteristic set of eight DNA adducts that serve as biomarkers of pyrrolizidine alkaloid exposure and tumorigenicity. Comparative metabolic activation studies of multiple pyrrolizidine alkaloids reveal significant quantitative differences in DHR-derived DNA adduct formation. The relative levels of DHP-derived DNA adduct formation across different precursor alkaloids follow the order: riddelliine ≈ retrorsine > monocrotaline > retrorsine N-oxide ≥ riddelliine N-oxide > heliotrine [1]. A ³²P-postlabeling/HPLC method was developed specifically to detect and quantify two DHR-3′-dGMP and four DHR-3′-dAMP adducts, plus a set of eight DHR-derived DNA adducts in vitro and in vivo [2]. These eight adducts, including the two epimeric DHR-3′,5′-dG-bisphosphate adducts, are formed identically whether generated from DHR directly or from the metabolic activation of riddelliine, retrorsine, or monocrotaline [3].

DNA adducts Biomarker development Pyrrolizidine alkaloid carcinogenesis

Stereochemical Configuration: Dehydroretronecine as Racemic Mixture Versus Pure Enantiomeric Preparations

The stereochemical configuration of dehydroretronecine (DHR) has been revised from the historical assumption of a pure enantiomer to a racemic mixture. Experimental evidence demonstrates that the microsomal transformation of heliotridine and retronecine esters yields a racemic mixture of (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, rather than pure (+) or (−) enantiomers previously designated as dehydroheliotridine and dehydroretronecine [1]. This finding has significant toxicological implications, as the racemic nature of the metabolite may influence DNA adduct stereochemistry and biological activity [2]. The study further confirms that DHR alkylates the N2 position of deoxyguanosine at C-7 in an SN1 reaction, yielding a racemic mixture of 7-(deoxyguanosin-N2-yl)dehydrosupinidine enantiomers [3].

Stereochemistry Metabolic configuration Toxicological significance

In Vitro Metabolic Stability: Dehydroretronecine Versus Dehydromonocrotaline in Human Blood

Dehydroretronecine (DHR) demonstrates distinct stability and partitioning behavior in human blood compared to the esterified pyrrolic metabolite dehydromonocrotaline (DHM). ¹H NMR spectroscopy studies of monocrotaline and its metabolites in human blood revealed that DHM undergoes rapid hydrolysis in plasma, releasing necic and lactone acids along with the reactive pyrrolic moiety [1]. In contrast, no polymerization of DHR was observed when incubated with plasma and red blood cells [2]. Both DHM and monocrotaline were internalized into red blood cells to comparable extents—48.9% and 46.0% respectively within 30 minutes [3]. The data indicate that human plasma and red blood cells can stabilize the reactive DHR metabolite and serve as carriers for its transport between organs [4].

Metabolic stability Blood transport Pyrrolizidine alkaloid distribution

Dehydroretronecine (CAS 23107-12-2) Priority Application Scenarios: Evidence-Based Procurement Guidance


Mechanistic Genotoxicity Studies Requiring Authentic Bifunctional DNA Crosslinking Agent

Investigators studying the molecular mechanism of pyrrolizidine alkaloid-induced genotoxicity should procure dehydroretronecine (DHR) rather than parent alkaloids or monofunctional pyrrolic analogs. DHR uniquely provides the bifunctional alkylating capacity required for both intra- and inter-molecular DNA crosslinking, as demonstrated by electron microscopy and agarose gel electrophoresis of pBR322 plasmid and M13 viral DNA [1]. This crosslinking activity, which is alkali-stable and occurs exclusively in double-stranded DNA despite 3-fold higher binding to single-stranded DNA, cannot be replicated by monofunctional agents that exhibit primarily cytotoxic rather than crosslinking effects [2]. The predictable variation of crosslinking with time, temperature, pH, and reactant ratios enables systematic mechanistic studies of DNA damage and repair pathways [3].

Development and Validation of ³²P-Postlabeling/HPLC Biomarker Assays for Pyrrolizidine Alkaloid Exposure

Laboratories developing analytical methods for detecting pyrrolizidine alkaloid exposure via DNA adduct biomarkers require authentic DHR as a calibration standard and positive control. The ³²P-postlabeling/HPLC method developed specifically for DHR-derived DNA adducts enables detection of two DHR-3′-dGMP and four DHR-3′-dAMP adducts, plus a total of eight DHR-derived DNA adducts in both in vitro and in vivo systems [4]. Given the quantitative hierarchy of adduct formation across different pyrrolizidine alkaloid precursors—riddelliine ≈ retrorsine > monocrotaline > N-oxides > heliotrine [5]—use of DHR as the direct electrophilic standard eliminates variability associated with differential metabolic activation and ensures reproducible assay calibration.

Toxicokinetic and Blood Distribution Studies of Circulating Reactive Pyrrolizidine Metabolites

Researchers investigating the systemic transport and organ distribution of pyrrolizidine alkaloid metabolites should select DHR over esterified pyrrolic metabolites like dehydromonocrotaline (DHM). ¹H NMR studies in human blood demonstrate that DHM undergoes rapid hydrolysis in plasma, whereas DHR remains stable without polymerization and is stabilized by both plasma and red blood cells [6]. DHR serves as the persistent circulating reactive metabolite capable of inter-organ transport, making it the appropriate reference compound for toxicokinetic modeling and distribution studies [7]. The differential stability profile means that studies using DHM would not accurately represent the systemic exposure to the reactive electrophile.

Stereochemical and Enantioselective DNA Adduct Formation Studies

Investigators examining the stereochemical aspects of pyrrolizidine alkaloid metabolism and DNA adduct formation should procure DHR with the understanding that the biologically relevant metabolite is a racemic mixture, not a pure enantiomer. Studies have revised the historical assumption that microsomal transformation yields pure (+) or (−) enantiomers, demonstrating instead that a racemic mixture of (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine is produced [8]. DHR alkylates the N2 position of deoxyguanosine at C-7 in an SN1 reaction, yielding a racemic mixture of 7-(deoxyguanosin-N2-yl)dehydrosupinidine enantiomers [9]. Procurement of enantiomerically pure preparations would not represent the toxicologically relevant metabolite species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroretronecine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.